molecular formula C14H18O4 B1250986 Sohirnone C

Sohirnone C

Cat. No. B1250986
M. Wt: 250.29 g/mol
InChI Key: KLQGVWIQLPTWBL-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sohirnone C is a natural product found in Penicillium chrysogenum with data available.

Scientific Research Applications

Antifungal and Antibacterial Properties

Sohirnone C and its derivatives have demonstrated notable antifungal and antibacterial activities. Research shows that compounds related to Sohirnone C, isolated from endophytic fungi like Trichoderma longibrachiatum and Penicillium sp., exhibit antifungal activities against strains like Pyricularia oryzae and Candida albicans (Xuan et al., 2014). Furthermore, a sorbicillin derivative, 2-deoxy-sohirnone C, has shown moderate antibacterial activity against Methicillin-resistant Staphylococcus aureus (Jiang et al., 2018).

Role in Natural Product Chemistry

Sohirnone C is part of a family of compounds known for their diverse biological activities. Research into compounds like sohirnone A, B, and C from Penicillium notatum has uncovered a range of sorbicillin analogues and related compounds, which have weak antibacterial activity but are inactive against fungi and algae (Maskey et al., 2005). These studies contribute to the broader understanding of natural product chemistry and potential pharmaceutical applications.

Potential in Environmental Science

While not directly related to Sohirnone C, studies on secondary organic aerosols (SOA) formation, involving various organic compounds, provide insights into atmospheric chemistry and environmental science. These studies are crucial for understanding aerosol properties and composition, which could have implications for air quality and climate research (Emanuelsson et al., 2012).

properties

Product Name

Sohirnone C

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

(E)-1-(2,4,5-trihydroxy-3,6-dimethylphenyl)hex-4-en-1-one

InChI

InChI=1S/C14H18O4/c1-4-5-6-7-10(15)11-8(2)13(17)14(18)9(3)12(11)16/h4-5,16-18H,6-7H2,1-3H3/b5-4+

InChI Key

KLQGVWIQLPTWBL-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/CCC(=O)C1=C(C(=C(C(=C1O)C)O)O)C

Canonical SMILES

CC=CCCC(=O)C1=C(C(=C(C(=C1O)C)O)O)C

synonyms

5,1-(2,4,5-trihydroxy-3,6-dimethylphenyl)hex-4-en-1-one
sohirnone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.